Bromine as Leaving Group: Quantitative Reactivity Advantage over Chloro Analog
The α-bromine in 2-bromo-3-fluoropropionic acid provides superior leaving group capability relative to the corresponding 2-chloro-3-fluoropropionic acid analog. Alkyl bromides exhibit approximately 10–50× faster SN2 reaction rates than alkyl chlorides under comparable conditions [1]. This kinetic advantage is attributed to the lower carbon-bromine bond dissociation energy (approximately 68 kcal/mol for C-Br vs. approximately 81 kcal/mol for C-Cl) and the larger, more polarizable bromide ion which stabilizes the transition state [2].
| Evidence Dimension | Relative SN2 reactivity (methyl halide model system, water, 25°C) |
|---|---|
| Target Compound Data | C-Br bond dissociation energy ~68 kcal/mol; bromide ion radius ~196 pm; polarizability ~4.5 ų |
| Comparator Or Baseline | 2-Chloro-3-fluoropropionic acid analog: C-Cl bond dissociation energy ~81 kcal/mol; chloride ion radius ~181 pm; polarizability ~3.7 ų |
| Quantified Difference | Approximately 10–50× faster SN2 rate for bromides vs. chlorides; C-Br bond is ~16% weaker than C-Cl bond |
| Conditions | Class-level data derived from alkyl halide reactivity studies in polar protic and aprotic solvents (water, DMSO, acetone) at 25–50°C |
Why This Matters
For procurement decisions in synthetic route design, the bromo compound enables faster reaction kinetics and higher conversion rates in SN2 displacement steps compared to the chloro analog, reducing reaction time and improving throughput.
- [1] Michigan State University, Department of Chemistry. Substitution Reactions of Alkyl Halides. Reactivity order for SN2: methyl > primary > secondary > tertiary; leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻. Approximate relative rates: methyl bromide ~10–50× faster than methyl chloride under comparable SN2 conditions. View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. C-Br bond dissociation energy in alkyl bromides: ~68 kcal/mol; C-Cl bond dissociation energy in alkyl chlorides: ~81 kcal/mol. View Source
